
(1R)-N-(2-chloroprop-2-enyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-N-(2-chloroprop-2-enyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride is a chemical compound that belongs to the class of amines. It is characterized by the presence of a chlorinated prop-2-enyl group attached to an indene structure. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-N-(2-chloroprop-2-enyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indene and 2-chloroprop-2-enylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and quality control measures is essential to maintain consistency and safety in production.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-N-(2-chloroprop-2-enyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The chlorinated group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution Reagents: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R)-N-(2-chloroprop-2-enyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be used to study its effects on biological systems, including its potential as a ligand for receptors or enzymes. Its interactions with biological molecules can provide insights into its potential therapeutic applications.
Medicine
In medicine, this compound may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties. Its versatility makes it a valuable component in various industrial processes.
Mecanismo De Acción
The mechanism of action of (1R)-N-(2-chloroprop-2-enyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride involves its interaction with molecular targets such as receptors, enzymes, or other proteins. The compound may bind to these targets and modulate their activity, leading to specific biological effects. The exact pathways and molecular targets involved depend on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- (1R)-N-(2-chloroprop-2-enyl)-2,3-dihydro-1H-inden-1-amine
- (1R)-N-(2-chloroprop-2-enyl)-2,3-dihydro-1H-inden-1-amine;hydrobromide
- (1R)-N-(2-chloroprop-2-enyl)-2,3-dihydro-1H-inden-1-amine;hydroiodide
Uniqueness
The uniqueness of (1R)-N-(2-chloroprop-2-enyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride lies in its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different pharmacological or chemical behavior, making it a subject of interest for further research and development.
Propiedades
Fórmula molecular |
C12H15Cl2N |
|---|---|
Peso molecular |
244.16 g/mol |
Nombre IUPAC |
(1R)-N-(2-chloroprop-2-enyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C12H14ClN.ClH/c1-9(13)8-14-12-7-6-10-4-2-3-5-11(10)12;/h2-5,12,14H,1,6-8H2;1H/t12-;/m1./s1 |
Clave InChI |
APYVGOFVJYSIRP-UTONKHPSSA-N |
SMILES isomérico |
C=C(CN[C@@H]1CCC2=CC=CC=C12)Cl.Cl |
SMILES canónico |
C=C(CNC1CCC2=CC=CC=C12)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


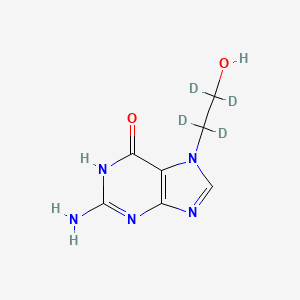
![n-[3-(Morpholin-4-yl)propyl]cyclohexanamine](/img/structure/B13446136.png)
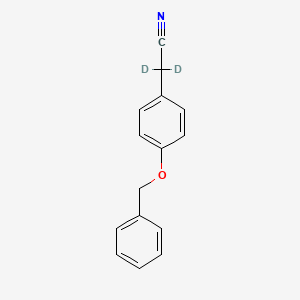

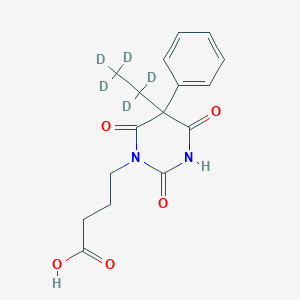
![[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 2-(oxan-4-yloxy)acetate](/img/structure/B13446162.png)

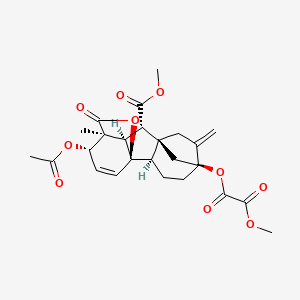
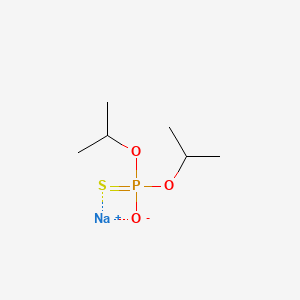
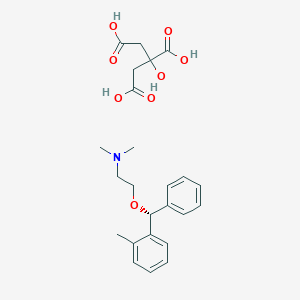
![6-Benzoyl-5-(trifluoromethyl)-6-azabicyclo[3.2.1]octane](/img/structure/B13446185.png)
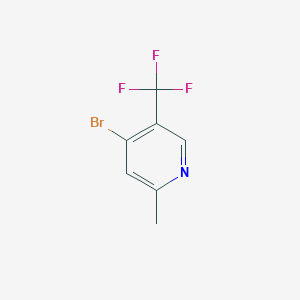
![rac-1-[(1R,2S)-2-fluorocyclopropyl]methanamine hydrochloride](/img/structure/B13446194.png)

